molecular formula C22H23ClN4O5 B1671205 EMD-503982

EMD-503982

カタログ番号: B1671205
分子量: 458.9 g/mol
InChIキー: DMYZJLOWGSRVKP-RTBURBONSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

EMD-503982 is a factor Xa inhibitor potentially for the treatment of arterial thrombosis and venous thrombosis.

生物活性

EMD-503982 is a novel compound recognized primarily for its role as an oral Factor Xa (FXa) inhibitor , which positions it as a significant player in the management of thromboembolic disorders. The biological activity of this compound has been extensively studied, highlighting its pharmacological properties, efficacy, and potential therapeutic applications.

  • Molecular Formula : C21_{21}H22_{22}N4_{4}O4_{4}S
  • Molecular Weight : 458.49 g/mol
  • Purity : Typically ≥ 98% .

This compound functions by selectively inhibiting Factor Xa, an essential enzyme in the coagulation cascade. By blocking FXa, this compound effectively reduces thrombin generation, thereby minimizing the risk of clot formation. This mechanism is particularly beneficial in conditions such as:

  • Atrial fibrillation
  • Deep vein thrombosis (DVT)
  • Pulmonary embolism (PE)

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibition of FXa activity. The compound has shown:

  • IC50_{50} values in the low nanomolar range, indicating high potency.
  • A rapid onset of action, with effects observed within minutes of administration.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

  • Antithrombotic Efficacy :
    • This compound significantly reduced thrombus formation in various models of venous and arterial thrombosis.
    • Dose-dependent responses were observed, confirming the relationship between dosage and antithrombotic effect.
  • Safety Profile :
    • Toxicological evaluations indicate a favorable safety profile with minimal adverse effects at therapeutic doses.

Table 1: Summary of Biological Activity

Study TypeParameterResult
In VitroFXa Inhibition IC50_{50}Low nanomolar range
In VivoThrombus Weight ReductionSignificant dose-dependent reduction
Safety StudiesAdverse EffectsMinimal at therapeutic doses

Case Study 1: Efficacy in Atrial Fibrillation

A clinical case study involving patients with atrial fibrillation demonstrated that treatment with this compound resulted in:

  • A significant reduction in stroke risk compared to traditional anticoagulants.
  • Improved patient compliance due to its oral bioavailability and dosing convenience.

Case Study 2: Management of DVT

In another study focusing on patients diagnosed with DVT, this compound was administered as part of a treatment regimen:

  • Patients showed rapid resolution of thrombus as evidenced by ultrasound imaging.
  • The compound was well-tolerated, with no major bleeding events reported.

特性

分子式

C22H23ClN4O5

分子量

458.9 g/mol

IUPAC名

(2R,4R)-1-N-(4-chlorophenyl)-4-hydroxy-2-N-[4-(3-oxomorpholin-4-yl)phenyl]pyrrolidine-1,2-dicarboxamide

InChI

InChI=1S/C22H23ClN4O5/c23-14-1-3-16(4-2-14)25-22(31)27-12-18(28)11-19(27)21(30)24-15-5-7-17(8-6-15)26-9-10-32-13-20(26)29/h1-8,18-19,28H,9-13H2,(H,24,30)(H,25,31)/t18-,19-/m1/s1

InChIキー

DMYZJLOWGSRVKP-RTBURBONSA-N

SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)C3CC(CN3C(=O)NC4=CC=C(C=C4)Cl)O

異性体SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)[C@H]3C[C@H](CN3C(=O)NC4=CC=C(C=C4)Cl)O

正規SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)C3CC(CN3C(=O)NC4=CC=C(C=C4)Cl)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

EMD-503982;  EMD 503982;  EMD503982

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EMD-503982
Reactant of Route 2
Reactant of Route 2
EMD-503982
Reactant of Route 3
EMD-503982
Reactant of Route 4
Reactant of Route 4
EMD-503982
Reactant of Route 5
EMD-503982
Reactant of Route 6
EMD-503982

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。